11-Hydroxyandrostenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxyandrostenedione is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Biosynthesis, Metabolism, and Function
11-Hydroxyandrostenedione (11OHA4) is recognized for its role in adrenal steroidogenesis. It acts as a precursor to both established and novel androgenic steroids. This function extends beyond the adrenal gland, suggesting 11OHA4 could metabolize in various steroid-responsive tissues, potentially impacting health and disease. The metabolism of 11OHA4 in prostate cancer cells into androgenic metabolites underlines its significance in steroid receptor interactions in multiple tissues (Bloem et al., 2013).
Downstream Metabolism and Disease Associations
11OHA4 is a precursor to active androgens, such as 11-ketodihydrotestosterone, implicated in prostate cancer. This renewed interest in 11OHA4 underlines its potential physiological relevance, particularly in diseases like castration-resistant prostate cancer (Swart & Storbeck, 2015).
Applications in Aquaculture
11OHA4 has been used in aquaculture to manipulate the phenotypic sex of Northern Pike, demonstrating its potential in fisheries and aquaculture management (Demska-Zakęś et al., 2000).
Role in Adrenal Disorders and Androgen Excess
11OHA4's metabolism in adrenal disorders and androgen excess conditions like congenital adrenal hyperplasia and polycystic ovary syndrome is significant. It's a crucial component in understanding the androgen milieu in these conditions (Pretorius et al., 2017).
Involvement in Human Development
11OHA4 has been identified in amniotic fluid, suggesting its potential role in prenatal development and diagnostics (Hampl et al., 2009).
Novel Substrates and Reaction Mechanisms
Research on CYP106A1-mediated oxidation of 11OHA4 has revealed new insights into steroid metabolism, highlighting the complexity and importance of these pathways in biochemical studies (Kiss et al., 2015).
Potential Role in Bone Metabolism
Studies indicate that 11OHA4 may influence bone metabolism, suggesting its potential use in treating conditions like osteoporosis (Suzuki et al., 2000).
Quantitative Analysis in Medical Diagnostics
The development of mass spectrometry-based methods for detecting 11OHA4 and its metabolites marks a significant advancement in diagnostic tools, potentially aiding in the understanding and treatment of various health conditions (Caron et al., 2021).
properties
CAS RN |
564-32-9 |
---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15?,17+,18-,19-/m0/s1 |
InChI Key |
WSCUHXPGYUMQEX-CRIVMUBDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(C[C@]4([C@H]3CCC4=O)C)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
synonyms |
11 beta-hydroxyandrostenedione 11-hydroxy-4-androstene-3,17-dione 11-hydroxyandrostenedione 11-hydroxyandrostenedione, (11alpha)-isomer 11-hydroxyandrostenedione, (11beta)-isomer 11-hydroxyandrostenedione, (9beta,10alpha,11alpha)-isomer 11-hydroxyandrostenedione, (9beta,10alpha,11beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.